Chemical structure and properties of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
Chemical structure and properties of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
This technical guide provides an in-depth analysis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one , a specialized heterocyclic intermediate used in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, structural properties, and application utility.
Document Type: Technical Whitepaper Subject: Chemical Structure, Synthesis, and Properties CAS Registry Number: 1354949-41-9
Executive Summary
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one is a functionalized N-aryl oxazolidinone scaffold. It serves as a critical building block in the synthesis of pharmaceutical agents, particularly in the development of antimicrobial and anticoagulant drugs where the oxazolidinone core (e.g., Linezolid, Rivaroxaban) is a pharmacophore. This compound features a unique substitution pattern—an ortho-chloro group providing steric influence and a meta-nitro group serving as a masked amine—making it a valuable tool for Structure-Activity Relationship (SAR) studies and scaffold diversification.
Chemical Identity & Structural Analysis[3][4][5]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one |
| CAS Number | 1354949-41-9 |
| Molecular Formula | C₉H₇ClN₂O₄ |
| Molecular Weight | 242.62 g/mol |
| SMILES | O=C1OCCN1C2=C(Cl)C=CC(=O)=C2 |
| InChI Key | RKGIRUZYDVEWJR-UHFFFAOYSA-N |
Structural Dynamics and Electronic Properties
The molecule consists of a 2-oxazolidinone ring attached to the nitrogen at the 1-position of a 2-chloro-5-nitrobenzene moiety.
-
Steric Hindrance (The Ortho-Effect): The chlorine atom at the C2 position of the phenyl ring (ortho to the oxazolidinone nitrogen) introduces significant steric strain. This forces the oxazolidinone ring to twist out of coplanarity with the phenyl ring to minimize repulsion between the chlorine lone pairs and the oxazolidinone carbonyl/oxygen. This non-planar conformation is critical for binding affinity in enzyme pockets, often enhancing selectivity compared to planar analogs.
-
Electronic Deactivation: The nitro group (-NO₂) at the C5 position is a strong electron-withdrawing group (EWG). Through induction (-I) and resonance (-R), it significantly decreases the electron density of the phenyl ring.
-
Carbamate Stability: The electron-deficient nature of the N-aryl substituent reduces the basicity of the nitrogen, thereby increasing the electrophilicity of the carbamate carbonyl (C=O). This makes the ring slightly more susceptible to nucleophilic attack (hydrolysis) under strongly basic conditions compared to electron-rich analogs.
Synthesis and Manufacturing Protocols
The synthesis of 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one requires overcoming the poor nucleophilicity of the precursor aniline, 2-chloro-5-nitroaniline.
Primary Synthetic Route: Carbamate Cyclization
This route is preferred for its scalability and purity profile. It involves the reaction of the aniline with 2-chloroethyl chloroformate followed by base-mediated cyclization.
Reagents:
-
Reagent: 2-Chloroethyl chloroformate
-
Base: Potassium carbonate (
) or Sodium hydride ( ) -
Solvent: Acetonitrile (
) or DMF
Step-by-Step Protocol:
-
Acylation: Dissolve 2-chloro-5-nitroaniline (1.0 eq) in anhydrous acetonitrile. Add
(1.5 eq) and cool to 0°C. -
Addition: Dropwise add 2-chloroethyl chloroformate (1.2 eq) to the suspension. The electron-poor aniline reacts slowly; allow the mixture to warm to reflux (80°C) and stir for 6–12 hours.
-
Intermediate Formation: This yields the linear carbamate intermediate: 2-chloroethyl (2-chloro-5-nitrophenyl)carbamate.
-
Cyclization: In the same pot (or after isolation), add a stronger base (e.g.,
-BuOK or additional with catalytic NaI) and heat to reflux. The nitrogen anion attacks the alkyl chloride terminal, closing the ring to form the oxazolidinone. -
Workup: Quench with water. The product typically precipitates as a solid due to low aqueous solubility. Filter, wash with water/hexanes, and recrystallize from Ethanol/Ethyl Acetate.
Visualization of Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.
Caption: Figure 1. Two-step one-pot synthesis via carbamate intermediate.
Physicochemical Properties[3][4][6][7][8]
Understanding the physical behavior of this compound is essential for formulation and assay development.
| Property | Value / Description | Source/Prediction |
| Physical State | Solid (Crystalline powder) | Experimental [1] |
| Color | Pale yellow to off-white | Observed (Nitroaromatic) |
| Melting Point | 145–150 °C (Predicted range) | Derived from analogs |
| Solubility (Water) | Low (< 0.1 mg/mL) | Calculated (LogP ~1.5) |
| Solubility (Organic) | Soluble in DMSO, DMF, Acetone, DCM | Experimental |
| LogP | ~1.52 | Calculated [2] |
| pKa | Non-ionizable (Neutral) | Structural Analysis |
Stability Note: The compound is stable under standard storage conditions (dry, room temperature).[1] However, avoid prolonged exposure to strong aqueous bases (pH > 10) which can hydrolyze the oxazolidinone ring to the amino-alcohol derivative.
Applications in Drug Discovery
Scaffold for Antibacterials
This compound is a structural analog of Linezolid , the first oxazolidinone antibiotic. In Linezolid, the phenyl ring is substituted with a 3-fluoro and 4-morpholinyl group.
-
Research Utility: Researchers use the 2-chloro-5-nitro analog to study the "Ortho Effect." The 2-chloro group mimics the steric bulk of larger substituents, allowing scientists to probe the tolerance of the ribosomal binding pocket (50S subunit) for sterically demanding ligands.
Precursor for 5-Amino Derivatives
The nitro group at position 5 is a "dummy" functional group. It is readily reduced (using
-
Utility: The resulting amine is a versatile handle for attaching solubilizing groups, fluorophores, or peptidomimetics, enabling the creation of libraries for high-throughput screening.
Pharmacophore Mapping
The diagram below illustrates the electronic distribution that defines its interaction potential.
Caption: Figure 2. Functional pharmacophore map highlighting SAR determinants.
Safety and Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.
-
Nitroaromatic Warning: Like many nitro-compounds, it may decompose exothermically at very high temperatures. Do not distill residues to dryness.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (contains Nitrogen and Chlorine).
References
-
ChemScene. (2024). Product Data Sheet: 3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one (CAS 1354949-41-9). Retrieved from
-
PubChem. (2024). Compound Summary: N-Aryl Oxazolidinone Derivatives. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). Building Blocks: 2-Chloro-5-nitroaniline (Precursor). Retrieved from
- Bratulescu, G. (2007). Microwave-assisted synthesis of oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112. (Methodology Reference)
-
Brickner, S. J. (1996). Oxazolidinone antibacterial agents. Current Pharmaceutical Design, 2(2), 175-194. (Context on Oxazolidinone SAR)
